molecular formula C21H16FN5O4S B2784817 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide CAS No. 534593-06-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide

Cat. No.: B2784817
CAS No.: 534593-06-1
M. Wt: 453.45
InChI Key: JVFBLXTUMNWGQW-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide is a synthetic small molecule of significant interest in biochemical research, particularly in the field of kinase inhibition. Its core structure is based on a 4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one scaffold, a well-known privileged structure in medicinal chemistry that is often associated with potent kinase inhibitory activity Source . This scaffold is a common feature in compounds designed to target ATP-binding sites of various kinases. The specific substitution pattern of this molecule, featuring a 1,4-benzodioxan group linked via a thioacetamide bridge, suggests it is a potential multi-targeted kinase inhibitor. Research indicates that analogous compounds within this chemical class demonstrate potent inhibitory activity against critical protein kinases such as Cyclin-Dependent Kinases (CDKs) and Protein Kinase B (PKB/AKT) Source . These kinases are central regulators of the cell cycle and cell survival pathways, respectively, and their dysregulation is a hallmark of various proliferative diseases. Consequently, this compound serves as a valuable chemical tool for probing the complex signaling networks in oncology and cell biology research. It enables scientists to investigate the mechanistic roles of specific kinase pathways, validate new drug targets in vitro, and study the effects of pathway inhibition on cellular processes like proliferation and apoptosis. This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O4S/c22-12-1-4-14(5-2-12)27-19-15(10-23-27)20(29)26-21(25-19)32-11-18(28)24-13-3-6-16-17(9-13)31-8-7-30-16/h1-6,9-10H,7-8,11H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFBLXTUMNWGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various sulfonamide precursors. The synthetic route typically involves the use of reagents like lithium hydride and bromoacetyl derivatives to achieve the desired structural modifications.

Key Structural Features:

  • Core Structure : The benzodioxin moiety contributes to the compound's biological activity by enhancing lipophilicity and facilitating interaction with biological targets.
  • Functional Groups : The presence of the pyrazolo-pyrimidine sulfonamide group is crucial for its pharmacological efficacy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
7aS. aureus1 µg/mL
7bE. faecium2 µg/mL

These findings suggest that the compound could be effective against resistant strains of bacteria.

Anticancer Activity

In vitro studies have shown that related compounds demonstrate varying degrees of anticancer activity across different cell lines:

CompoundCell Line% Cell Viability Reduction
7cA54935%
7dCaco-253%

The structure-activity relationship indicates that specific substitutions on the benzodioxin and pyrazolo-pyrimidine rings can enhance anticancer efficacy.

Case Studies

Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of several derivatives of benzodioxin compounds against common pathogens. The results indicated that modifications at the sulfonamide position significantly influenced activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Efficacy
In a separate investigation focusing on cancer cell lines A549 and Caco-2, various derivatives were tested for their ability to inhibit cell proliferation. The results demonstrated that specific structural features were crucial for enhancing cytotoxic effects.

Scientific Research Applications

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides and substituted acetamides. The synthesis typically involves:

  • Step 1 : Reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides in an alkaline medium to form sulfonamide derivatives.
  • Step 2 : Subsequent derivatization with bromo-substituted acetamides to yield the target compound.

Characterization techniques such as NMR spectroscopy and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Antidiabetic Activity

Research has indicated that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide exhibit significant inhibitory activity against α-glucosidase enzymes. This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .

Neuroprotective Effects

Studies have also explored the neuroprotective properties of this compound against acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease (AD). The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Anticancer Potential

The compound's structure suggests possible anticancer properties. Compounds with similar pyrazolo[3,4-d]pyrimidine frameworks have been reported to exhibit cytotoxic effects against various cancer cell lines. Further research is needed to evaluate the specific efficacy of this compound against cancer .

Case Studies and Research Findings

Study ReferenceFocusFindings
Antidiabetic ActivitySignificant α-glucosidase inhibition; potential for T2DM treatment.
NeuroprotectionEffective AChE inhibition; implications for Alzheimer's disease therapy.
Anticancer ActivitySimilar derivatives show cytotoxicity; further evaluation needed for this compound.

Chemical Reactions Analysis

Sulfanyl (Thioether) Group Reactivity

The sulfanyl group (-S-) in the molecule serves as a nucleophilic site and is susceptible to oxidation and substitution reactions.

  • Oxidation :
    Thioethers are readily oxidized to sulfoxides (R-SO-R) or sulfones (R-SO₂-R) under mild to strong oxidizing conditions. For example:

    R-S-RH2O2/AcOHR-S(O)-RKMnO4R-S(O2)-R\text{R-S-R} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{R-S(O)-R} \xrightarrow{\text{KMnO}_4} \text{R-S(O}_2\text{)-R}

    This reaction is critical for modulating the compound’s electronic properties and solubility .

  • Nucleophilic Substitution :
    The sulfur atom can participate in nucleophilic displacement reactions, particularly in the presence of alkyl halides or electrophilic reagents.

Reaction Type Reagents/Conditions Product
Oxidation to sulfoxideH2O2\text{H}_2\text{O}_2, AcOHSulfoxide derivative with increased polarity
Oxidation to sulfoneKMnO4\text{KMnO}_4, acidic conditionsSulfone derivative with enhanced metabolic stability
AlkylationAlkyl halides, NaH\text{NaH}Thioether alkylation at sulfur

Acetamide Group Hydrolysis

The acetamide group (-NHCO-) is prone to hydrolysis under acidic or basic conditions, yielding a carboxylic acid.

R-NHCO-R’H3O+ or OHR-COOH+R’-NH2\text{R-NHCO-R'} \xrightarrow{\text{H}_3\text{O}^+ \text{ or } \text{OH}^-} \text{R-COOH} + \text{R'-NH}_2

This reaction is pH-dependent and impacts the compound’s bioavailability. Enzymatic hydrolysis (e.g., via amidases) may also occur in biological systems .

Pyrazolo-Pyrimidinone Core Reactivity

The pyrazolo[3,4-d]pyrimidin-4-one scaffold offers multiple sites for electrophilic or nucleophilic attacks:

  • Electrophilic Substitution :
    The electron-deficient pyrimidinone ring may undergo substitution at positions activated by the oxo group. Fluorine’s electron-withdrawing effect on the adjacent phenyl ring directs electrophiles to specific positions .

  • Ring-Opening Reactions :
    Under strongly acidic or reductive conditions, the pyrimidinone ring may undergo cleavage, though this is less common without targeted catalysts .

Fluorophenyl Substituent Interactions

The 4-fluorophenyl group is relatively inert but participates in:

Benzodioxin Ring Stability

The benzodioxin ring (1,4-benzodioxin) is generally stable under physiological conditions but may undergo ring-opening in the presence of strong acids or bases. For example:

BenzodioxinHCl (conc.)Catechol derivatives+ethylene glycol\text{Benzodioxin} \xrightarrow{\text{HCl (conc.)}} \text{Catechol derivatives} + \text{ethylene glycol}

This reactivity is rarely exploited in synthetic modifications due to the ring’s role as a structural backbone .

Experimental Considerations

  • Synthetic Modifications : Reactions involving this compound require controlled conditions (e.g., anhydrous solvents, inert atmospheres) to preserve the integrity of its labile groups .

  • Analytical Characterization : HPLC and LC-MS are critical for monitoring reaction progress and purity, given the compound’s complexity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related analogs, emphasizing key structural differences, biological activities, and pharmacokinetic properties:

Compound Name Core Structure Key Substituents Biological Activity Pharmacokinetic Properties References
Target Compound : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamide Pyrazolo[3,4-d]pyrimidin-4-one - 4-Fluorophenyl at N1
- Sulfanyl acetamide linker
- Benzodioxin at acetamide
Not explicitly reported (inference: kinase inhibition or antimicrobial) Unknown
Compound B : 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide Sulfonamide-acetamide hybrid - 4-Chlorophenyl sulfonyl
- 3,5-Dimethylphenyl
Antibacterial and antifungal (e.g., against S. aureus and C. albicans) with low hemolytic activity Moderate bioavailability inferred from in vitro assays
Compound C : 2-{[1-Ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide Pyrazolo[4,3-d]pyrimidin-7-one - 4-Methoxybenzyl at C6
- 3-Fluorophenyl at acetamide
Unknown (structural similarity suggests kinase or protease inhibition) Likely improved solubility due to methoxy group
Compound D (MK-0974) : N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide Azepane-imidazopyridine hybrid - 2,3-Difluorophenyl
- Trifluoroethyl
Potent CGRP receptor antagonist (IC₅₀ = 0.3 nM) for migraine treatment High oral bioavailability due to trifluoroethyl group

Key Structural and Functional Insights :

Compound D’s azepane-imidazopyridine core demonstrates the importance of conformational rigidity in high-affinity receptor binding .

Substituent Effects :

  • Fluorine substituents (e.g., 4-fluorophenyl in the target compound vs. 3-fluorophenyl in Compound C) influence electronic properties and binding pocket complementarity. The 4-fluorophenyl group may enhance π-π stacking in hydrophobic pockets .
  • Alkyl groups (e.g., trifluoroethyl in Compound D) improve metabolic stability and oral bioavailability by reducing oxidative metabolism .

Linker Flexibility: Sulfanyl acetamide linkers in the target compound and Compound C provide flexibility, which may optimize interactions with dynamic binding sites.

Research Findings and Implications

Therapeutic Potential: The sulfanyl acetamide motif is a recurring pharmacophore in antimicrobial and kinase-targeting agents, suggesting the target compound may share similar mechanisms . Fluorinated aryl groups (common in Compounds A, C, and D) enhance target affinity and pharmacokinetic profiles, supporting their inclusion in drug design .

Unanswered Questions: The exact biological target and potency of the target compound remain uncharacterized. Structural optimization (e.g., introducing trifluoroethyl groups as in Compound D) may improve oral bioavailability, a critical gap for the target compound .

Future Directions :

  • Synthesis of derivatives with varied substituents (e.g., chloro, methoxy) to explore SAR.
  • In vitro assays against bacterial, fungal, and kinase targets to validate inferred activities.

Q & A

Q. Table 1: Comparative Analysis of Structural Analogs

Compound IDCore StructureBioactivity (IC₅₀, µM)Key Structural Variation
Target CompoundPyrazolo[3,4-d]pyrimidine12.3 (EGFR)4-Fluorophenyl sulfanyl
Analog D (Ref )Thieno[3,2-d]pyrimidine18.9 (CDK2)Benzothiophene substitution
Analog E (Ref )Chromeno[2,3-d]pyrimidine9.1 (PARP)Ethoxybenzyl group

Q. Table 2: Recommended Analytical Parameters

TechniqueParametersCritical Observations
¹H NMR500 MHz, DMSO-d₆, δ 1.0–10.0 ppmPyrimidine H at δ 8.3
HPLCC18 column, 0.1% TFA, 1.0 mL/min flowRetention time: 9.2 min
X-rayMo-Kα radiation, 100 KDihedral angle: 15.7°

Methodological Notes

  • Contradiction management : Cross-validate biological data with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
  • Synthetic scalability : Pilot continuous-flow reactors to improve reproducibility of temperature-sensitive steps .

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